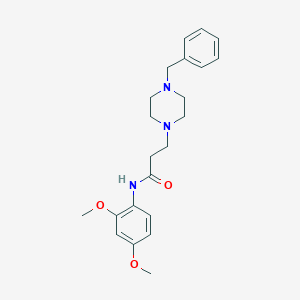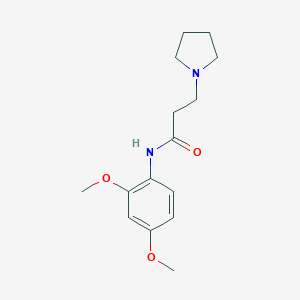![molecular formula C17H19N3O4S B248349 {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE](/img/structure/B248349.png)
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxy-benzenesulfonyl group and a pyridinyl-methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE typically involves multiple steps:
Formation of 4-Methoxy-benzenesulfonyl Chloride: This is achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 4-methoxy-benzenesulfonyl chloride is then reacted with piperazine to form 4-(4-methoxy-benzenesulfonyl)-piperazine.
Coupling with Pyridin-3-yl-methanone: The final step involves coupling the 4-(4-methoxy-benzenesulfonyl)-piperazine with pyridin-3-yl-methanone under basic conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyridin-3-yl-methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(4-Hydroxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone.
Reduction: [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural features. It can serve as a ligand in binding studies to understand the interaction with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific receptors or enzymes involved in diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and as a reagent in chemical synthesis. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-benzenesulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperazine ring can interact with polar residues in the target site. The pyridin-3-yl-methanone moiety can further stabilize the compound within the binding pocket through π-π interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-benzyl-methanone
- **4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-2-yl-methanone
- **4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-4-yl-methanone
Uniqueness
Compared to similar compounds, {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is unique due to its specific substitution pattern, which can influence its binding properties and reactivity. The position of the methoxy group and the sulfonyl group can significantly affect the compound’s overall pharmacokinetic and pharmacodynamic properties, making it a distinct entity in its class.
Propiedades
Fórmula molecular |
C17H19N3O4S |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H19N3O4S/c1-24-15-4-6-16(7-5-15)25(22,23)20-11-9-19(10-12-20)17(21)14-3-2-8-18-13-14/h2-8,13H,9-12H2,1H3 |
Clave InChI |
NAWOHHGHDDAWPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B248269.png)

![1-[3-(2,4-Dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248271.png)


![3-[benzyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B248274.png)



![Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248282.png)

![N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248286.png)

